Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,4-thiadiazole derivatives: Known for their antimicrobial properties.
2-aminothiazole-4-carboxylate Schiff bases: Exhibited significant antibacterial and antifungal potential.
Uniqueness
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, contributes to its unique properties compared to other similar compounds.
Biological Activity
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate, with the CAS number 15001-12-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Synthesis and Structure
The synthesis of this compound involves the reaction of substituted acetophenone derivatives with diethyl oxalate in the presence of sodium ethoxide, followed by treatment with hydrazine hydrate. The final product is characterized using various analytical techniques, including elemental analysis and NMR spectroscopy .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. This compound has been evaluated using the carrageenan-induced paw edema model in rats. The results demonstrated that modifications in the pyrazole scaffold can enhance anti-inflammatory effects. Notably, compounds with methoxy substitutions showed improved activity compared to controls .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | Activity (Inhibition %) | Reference |
---|---|---|
This compound | Significant | |
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | High | |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Moderate |
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. Studies reveal that this compound exhibits cytotoxic effects, particularly against breast (MCF7) and lung (A549) cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanism underlying the biological activities of this compound appears to involve the inhibition of key signaling pathways related to inflammation and cancer progression. Specifically, studies suggest that this compound may inhibit tubulin polymerization, arresting cell cycle progression at the G2/M phase. Additionally, it has been shown to inhibit pro-inflammatory cytokine release in vitro .
Case Studies
In a controlled study evaluating the analgesic effects of pyrazole derivatives, including this compound, researchers found significant reductions in pain responses in animal models subjected to acetic acid-induced writhing tests. These findings support the compound's role as a potential therapeutic agent for pain management .
Properties
CAS No. |
15001-12-4 |
---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 |
InChI Key |
IVPHBHOKIBKHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.